molecular formula C2H9NO4S B1219427 Methanamine, N-methyl-, sulfate CAS No. 21249-13-8

Methanamine, N-methyl-, sulfate

Cat. No. B1219427
CAS RN: 21249-13-8
M. Wt: 143.16 g/mol
InChI Key: NCIDKUDOSHBPMB-UHFFFAOYSA-N
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Description

Methanamine, N-methyl-, sulfate, also known as dimethylamine sulfate, is a compound with the molecular formula C2H9NO4S . It is a salt formed from the reaction of dimethylamine with sulfuric acid . The compound is used in various chemical reactions due to its properties .


Synthesis Analysis

The synthesis of Methanamine, N-methyl-, sulfate or related compounds has been reported in several studies. For instance, a study published in Nature Sustainability reported the direct electrosynthesis of methylamine from carbon dioxide and nitrate . This process was catalyzed by a cobalt β-tetraaminophthalocyanine molecular catalyst supported on carbon nanotubes .


Molecular Structure Analysis

The molecular structure of Methanamine, N-methyl-, sulfate consists of a dimethylamine molecule and a sulfate ion . The compound has a molecular weight of 143.16 g/mol . The InChI representation of the compound is InChI=1S/C2H7N.H2O4S/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H2,1,2,3,4) .


Chemical Reactions Analysis

Methanamine, N-methyl-, sulfate can participate in various chemical reactions. For example, in the study mentioned above, carbon dioxide and nitrate were converted to methylamine in an eight-step catalytic cascade process . The key C–N bond-forming step was found to be the spillover of hydroxylamine from nitrate reduction and its subsequent condensation with formaldehyde from carbon dioxide reduction .

Mechanism of Action

In an acidic environment, Methanamine, N-methyl-, sulfate is hydrolyzed to ammonia and formaldehyde . Its mechanism of action is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .

Safety and Hazards

Methanamine, N-methyl-, sulfate should be handled with care. Contact with skin and eyes should be avoided, and dust formation should be prevented . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing .

Future Directions

The use of Methanamine, N-methyl-, sulfate and related compounds in sustainable chemical synthesis is a promising area of research . The ability to synthesize valuable chemicals from inorganic carbon and nitrogen wastes could contribute to greenhouse gas mitigation for a carbon-neutral future .

properties

IUPAC Name

N-methylmethanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7N.H2O4S/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCIDKUDOSHBPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO4S
Source PubChem
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Related CAS

23307-05-3, 124-40-3 (Parent)
Record name Methanamine, N-methyl-, sulfate (1:1)
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Record name Dimethylamine sulfate
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Record name Dimethylamine monosulfate
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DSSTOX Substance ID

DTXSID2066692
Record name Methanamine, N-methyl-, sulfate
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Molecular Weight

143.16 g/mol
Source PubChem
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CAS RN

37773-96-9, 21249-13-8, 23307-05-3
Record name Dimethylammonium sulfate
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Record name Methanamine, N-methyl-, sulfate (1:?)
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Record name Dimethylamine sulfate
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Record name Dimethylamine monosulfate
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Record name Methanamine, N-methyl-, sulfate
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Record name Dimethylammonium sulphate
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Record name Dimethylamine sulphate
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Record name DIMETHYLAMINE MONOSULFATE
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